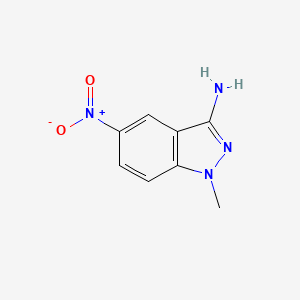

1-Methyl-5-nitro-1H-indazol-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-5-nitroindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCBDQKSMZLREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Methyl 5 Nitro 1h Indazol 3 Amine and Its Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological activity of indazole derivatives can be finely tuned by altering the substituents at various positions of the bicyclic ring system. For 1-Methyl-5-nitro-1H-indazol-3-amine, the key positions for substitution that influence its biological efficacy are the N1-position, the amino and nitro groups on the indazole core, and the C4, C5, C6, and C7 positions of the benzene (B151609) ring.

The substitution at the N1 position of the indazole ring plays a critical role in determining the biological activity of its derivatives. The N1-methyl group in this compound is a key feature that can influence the compound's potency and selectivity for its biological targets.

In studies of related indazole-5-carboxamides as monoamine oxidase B (MAO-B) inhibitors, the introduction of a methyl group at the N1 position of the indazole ring was found to be well-tolerated and led to a slight increase in inhibitory potency and selectivity compared to their N-unsubstituted counterparts. tandfonline.com For instance, N1-methylated indazole-5-carboxamides were found to be extremely potent and selective inhibitors of MAO-B. optibrium.com This suggests that for this compound, the N1-methyl group may contribute favorably to its interaction with biological targets.

Conversely, in other series of indazole derivatives, the presence of a larger substituent at the N1 position can be detrimental to activity. However, N1 meta-substituted benzyl (B1604629) groups have been identified as potent N1-substituents in a series of indazole arylsulfonamides acting as CCR4 antagonists. nih.gov The optimal N1-substituent is often target-dependent, and its role can range from modulating solubility and metabolic stability to directly participating in binding interactions with the target protein.

Table 1: Impact of N1-Substitution on the Biological Activity of Indazole Derivatives

| Compound | N1-Substituent | Biological Target | Observed Activity | Reference |

| Indazole-5-carboxamide analog | H | MAO-B | Potent inhibitor | tandfonline.com |

| N1-Methyl-indazole-5-carboxamide analog | CH₃ | MAO-B | Increased potency and selectivity | tandfonline.comoptibrium.com |

| Indazole arylsulfonamide analog | H | CCR4 | - | nih.gov |

| N1-meta-substituted benzyl indazole arylsulfonamide analog | meta-substituted benzyl | CCR4 | Potent antagonist | nih.gov |

Note: The data in this table is derived from studies on related indazole derivatives and is presented to illustrate the potential impact of N1-substitution.

The 3-amino and 5-nitro groups are critical pharmacophoric features of this compound. The amino group at the C3 position is a common feature in many biologically active indazoles and often acts as a key hydrogen bond donor, interacting with the hinge region of protein kinases. nih.gov For example, 3-aminoindazole derivatives have been developed as potent inhibitors of anaplastic lymphoma kinase (ALK). mdpi.com

The nitro group, particularly at the C5 position, is known to be essential for the biological activity of several classes of nitro-containing heterocyclic compounds, including those with antiprotozoal and anticancer properties. acs.org In a series of 5-nitroindazole (B105863) derivatives, the 5-nitro substituent was found to be crucial for their trypanocidal activity. acs.org The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indazole ring system, which in turn can affect its interaction with biological targets. The reduction of the nitro group to a nitroso radical anion is believed to be an important step for the anticancer activity of some nitroazoles. biotech-asia.orgnih.gov

Substitutions on the benzene portion of the indazole ring (C4, C5, C6, and C7) provide an avenue for fine-tuning the pharmacological profile of indazole derivatives. The introduction of different functional groups at these positions can modulate factors such as potency, selectivity, and pharmacokinetic properties.

In a study of indazole arylsulfonamides, it was found that only small groups were tolerated at the C5, C6, and C7 positions, with C6-substituted analogues being preferred. nih.gov Methoxy or hydroxyl groups at the C4 position were found to be the more potent substituents in this series. nih.gov For a series of p-phenylenediamine (B122844) derivatives, the presence of a nitro group and the nature of substituents at the C5 and C6 positions were crucial in determining their mutagenic activity. nih.gov These findings highlight the sensitivity of the indazole scaffold to substitutions on the benzene ring and suggest that even minor modifications can lead to significant changes in biological activity.

Table 2: Effect of Substituents at C4-C7 on the Activity of Indazole Derivatives

| Position | Substituent | Compound Series | Impact on Activity | Reference |

| C4 | Methoxy, Hydroxyl | Indazole arylsulfonamides | Increased potency | nih.gov |

| C5 | Small groups | Indazole arylsulfonamides | Tolerated | nih.gov |

| C6 | Small groups | Indazole arylsulfonamides | Preferred over C5 and C7 substitution | nih.gov |

| C7 | Small groups | Indazole arylsulfonamides | Tolerated | nih.gov |

Note: This table is based on findings from a study on indazole arylsulfonamides and indicates general trends for substitution on the benzene ring of the indazole core.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For nitro-containing aromatic compounds, QSAR models have been developed to predict their anticancer and toxic effects. biotech-asia.orgnih.gov These models often incorporate descriptors related to hydrophobicity, electronic properties (like HOMO and LUMO energies), and steric parameters. ui.ac.id

In the context of nitroazoles with anticancer activity, QSAR analysis has revealed that the hydrophobicity, molar refraction, and charge characteristics of their nitro anion radical derivatives are more significant for interaction with molecular targets than those of the parent compounds. nih.gov This suggests that the one-electron reduction of the nitro group is a key event, and the properties of the resulting radical species are critical for biological activity. For a series of nitrobenzothiazole derivatives with antimalarial activity, a QSAR model was developed using electronic descriptors such as atomic net charges, dipole moment, and HOMO/LUMO energies. ui.ac.id

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For indazole-based compounds, pharmacophore models have been successfully used to design inhibitors of various protein kinases. nih.govacs.orgnih.gov

A typical pharmacophore model for an indazole-based kinase inhibitor includes:

A hydrogen bond donor (often the 3-amino group).

A hydrogen bond acceptor (the N2 atom of the indazole ring).

A hydrophobic feature (which could be the N1-methyl group or other substituents).

An aromatic ring system (the indazole core itself). nih.gov

Fragment-based drug design approaches have also been employed to identify indazole-based pharmacophores for inhibiting targets like fibroblast growth factor receptor (FGFR) kinases. nih.govacs.orgnih.gov These studies highlight the versatility of the indazole scaffold in presenting key pharmacophoric features to a variety of biological targets.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound and its derivatives is crucial for their molecular recognition by biological targets. The planarity of the indazole ring system, along with the orientation of its substituents, dictates how the molecule fits into the binding site of a protein.

The recognition of indazole derivatives by their biological targets often involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes, in the case of nitroaromatics, interactions involving the nitro group or its reduced metabolites. The specific pattern of these interactions determines the potency and selectivity of the compound.

Pharmacological and Biological Activity Profiling of 1 Methyl 5 Nitro 1h Indazol 3 Amine

Anticancer and Antiproliferative Activities

Derivatives of 1-methyl-5-nitro-1H-indazol-3-amine have demonstrated notable potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the modulation of key cellular pathways involved in cancer progression.

Inhibition of Specific Cancer Cell Lines

Research has shown that derivatives of the 1H-indazol-3-amine scaffold exhibit potent antiproliferative effects against a range of human cancer cell lines. For instance, certain 1H-indazol-3-amine derivatives have shown inhibitory activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One particular derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing selectivity for normal cells. nih.gov

Furthermore, N3-acyl-N5-aryl-3,5-diaminoindazole analogues have been synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines, including those for head and neck squamous cell carcinoma (HNSCC) such as AMC-HN1, AMC-HN3, AMC-HN4, and AMC-HN6. nih.gov Modifications of the substituent at the N5-aryl group of the 3,5-diaminoindazole resulted in cellular selectivity, with some compounds showing more than 7-fold selectivity for specific HNSCC cell lines. nih.gov

Additionally, other indazole derivatives have been tested against Caki (kidney), A549 (lung), and SNU449 (liver) cancer cell lines. nih.gov The antiproliferative activities of some derivatives have been found to be comparable to the chemotherapy drug Sorafenib against the HCT-116 human colon cancer cell line. researchgate.net

| Cell Line | Cancer Type | Derivative Type | IC50 Value | Reference |

| K562 | Chronic Myeloid Leukemia | 1H-indazol-3-amine derivative (6o) | 5.15 µM | nih.gov |

| AMC-HN4 | Head and Neck Squamous Cell Carcinoma | N3-acyl-N5-aryl-3,5-diaminoindazole (9a) | >7-fold selectivity | nih.gov |

| AMC-HN3 | Head and Neck Squamous Cell Carcinoma | N3-acyl-N5-aryl-3,5-diaminoindazole (9b) | >7-fold selectivity | nih.gov |

| HCT-116 | Colon Cancer | Indazole-based diarylurea derivatives | Comparable to Sorafenib | researchgate.net |

Modulation of Kinase Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate various kinase pathways that are critical for cancer cell growth and survival. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Kinases: The indazole scaffold is a key feature in many FGFR inhibitors. researchgate.netnih.gov Dysregulation of FGFR signaling is implicated in a variety of cancers, making it a promising target for cancer therapy. nih.gov Derivatives of 1H-indazol-3-amine have been designed and synthesized as potent FGFR inhibitors. nih.govmdpi.com For example, compound 2a, a 1H-indazol-3-amine derivative with a 2,6-difluoro-3-methoxyphenyl group, exhibited potent activities against FGFR1 and FGFR2 and showed improved antiproliferative effects against KG1 and SNU16 cell lines. nih.gov Another derivative, identified as a potent pan-FGFR inhibitor, showed IC50 values of 0.9, 2.0, 2.0, and 6.1 nM for FGFR1-4, respectively. mdpi.com

Proviral Integration Site MuLV (Pim) Kinases: Indazole derivatives have been developed as inhibitors of Pim kinases, which are involved in cancer cell proliferation and survival. researchgate.net Some azaindazole derivatives have shown strong activity against Pim-1, Pim-2, and Pim-3. mdpi.com

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): The MAPK/ERK pathway is a key signaling cascade in cancer, and preliminary studies suggest that 1-methyl-5-nitro-1H-indazole derivatives may affect this pathway.

Aurora Kinases: Aurora kinases are crucial for cell division, and their inhibitors are being investigated as anticancer agents. researchgate.netnih.gov Some established human Aurora kinase inhibitors have an indazole core. nih.gov

Bcr-Abl: Derivatives of 1H-indazol-3-amine have been synthesized and evaluated for their activity against the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia. researchgate.netmdpi.com Certain compounds have shown potent inhibition of both wild-type and mutant forms of Bcr-Abl. mdpi.com

Rho Kinase (ROCK-II): Substituted indazole compounds have been identified as inhibitors of various kinases, including ROCK. google.com

Targeting Hypoxia Inducible Factor-1 (HIF-1)

Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. nih.gov Hypoxia-inducible factor-1 (HIF-1) is a key protein that allows cancer cells to adapt to hypoxic conditions. mdpi.com Targeting HIF-1 is a promising strategy for cancer treatment. researchgate.netmdpi.com Indazole derivatives have been investigated as HIF-1 inhibitors. researchgate.netgrafiati.com Some synthetic compounds, such as 1-benzyl-3-(5′-hydroxymethyl-2′-furyl)-indazole (YC-1), have been identified as HIF-1α inhibitors. mdpi.com

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are enzymes that play a role in pH regulation and are involved in various physiological and pathological processes, including cancer. nih.gov Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and are associated with cancer progression. nih.govnih.gov Indazole-containing compounds have been explored as inhibitors of these tumor-associated CA isoforms. researchgate.netmdpi.comgrafiati.com For instance, indazole-3-carboxamide hybrids have shown potent inhibition of hCA IX with Ki values in the nanomolar range. mdpi.comnih.gov

Estrogen Receptor Degradation

Indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs). mdpi.com These compounds can induce the degradation of the estrogen receptor, which is a key driver in certain types of breast cancer. mdpi.com Research has shown that specific indazole derivatives can induce tumor regression in tamoxifen-resistant breast cancer models. mdpi.com

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of the 5-nitro-1H-indazole scaffold have demonstrated promising antimicrobial and antifungal activities.

A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives reported their evaluation for antibacterial and antifungal potential. researchgate.net Notably, one compound in this series displayed exceptional antibacterial efficacy, while others exhibited noteworthy antifungal potential. researchgate.net

Antimicrobial and Antifungal Efficacy

Antibacterial Spectrum and Potency

Antifungal Activities

Similar to its antibacterial potential, the antifungal activities of this compound have not been specifically documented. The broader class of indazole derivatives has shown promise as antifungal agents. sigmaaldrich.com For example, a series of 3-phenyl-1H-indazole derivatives demonstrated significant activity against various Candida species, including miconazole-resistant strains. ambeed.com The antifungal activity is highly dependent on the substitution pattern on the indazole ring. For instance, N-substituted carboxamides of indazole have shown activity against Candida albicans. ambeed.com The presence of the nitro group in the 5-position, as seen in this compound, is a feature in some known antifungal nitroimidazole drugs, suggesting a potential mechanism of action, though this is yet to be confirmed for this specific indazole derivative. nih.gov

Antiprotozoal Activities (e.g., Antileishmanial, Antitrypanosomal, Trichomonacidal)

The 5-nitroindazole (B105863) scaffold is a well-established pharmacophore in the search for new antiprotozoal drugs. nih.govscience.gov This suggests that this compound may possess significant activity against various protozoan parasites.

Antileishmanial Activity: Studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown potent in vitro activity against different Leishmania species, with some compounds exhibiting efficacy comparable to the reference drug Amphotericin B. mdpi.com Another study on 1,3-disubstituted 5-nitroindazoles reported in vitro activity against Leishmania infantum and Leishmania braziliensis, with some derivatives showing good selectivity indices. biosynth.com The proposed mechanism of action involves damage to the parasite's mitochondria and other organelles. biosynth.com While no specific data exists for this compound, the consistent antileishmanial activity of its structural analogs is promising.

Antitrypanosomal Activity: Several 5-nitroindazole derivatives have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govscience.gov A series of 1,2-disubstituted 5-nitroindazolin-3-ones demonstrated significant trypanocidal activity. science.gov The presence of the 5-nitro group is considered crucial for this activity, likely through the induction of oxidative stress in the parasite. researchgate.net While these compounds are structurally different from this compound (being indazolinones), they share the key 5-nitroindazole core.

Trichomonacidal Activity: Derivatives of 5-nitroindazole have also shown remarkable activity against Trichomonas vaginalis. nih.govresearchgate.net For instance, a series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles exhibited significant trichomonacidal properties. nih.gov The activity of these compounds highlights the potential of the 5-nitroindazole scaffold in combating this sexually transmitted infection.

Table 1: Antiprotozoal Activity of Selected 5-Nitroindazole Derivatives (Note: Data for this compound is not available. The table shows data for related compounds to indicate the potential of the scaffold.)

| Compound/Derivative Class | Target Organism | Activity (IC50/Concentration) | Reference |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | Leishmania spp. (promastigotes) | Comparable to Amphotericin B | mdpi.com |

| 1,3-Disubstituted 5-nitroindazoles | Leishmania infantum (amastigotes) | Active | biosynth.com |

| 1,2-Disubstituted 5-nitroindazolin-3-ones | Trypanosoma cruzi (epimastigotes) | Sub-micromolar IC50 values | science.gov |

| 3-Alkoxy/3-Hydroxy-5-nitroindazoles | Trichomonas vaginalis | Active at 10 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Effects

Indazole derivatives are known to possess anti-inflammatory and analgesic properties. nih.govresearchgate.net The well-known non-steroidal anti-inflammatory drug (NSAID) benzydamine (B159093) features an indazole core. mdpi.com Research on various indazole derivatives has demonstrated their potential to inhibit inflammatory pathways. For example, a series of 1,5-disubstituted indazol-3-ols exhibited interesting anti-inflammatory activities in several models of inflammation. nih.gov However, there is no specific data available on the anti-inflammatory or analgesic effects of this compound. The general anti-inflammatory potential of the indazole scaffold suggests that this compound could be a candidate for such activities, but this requires experimental validation.

Antiviral Properties (e.g., Anti-HIV)

The indazole nucleus is present in various compounds with a wide range of pharmacological activities, including anti-HIV activity. sigmaaldrich.comnih.gov However, specific studies on the antiviral properties of this compound are lacking. Research on other heterocyclic compounds containing a nitro group has shown antiviral potential. For instance, some nitro-substituted imidazole (B134444) derivatives have been evaluated for their antiviral effects. nih.gov Given the structural similarities, it is plausible that this compound could exhibit antiviral activity, but this remains to be experimentally determined.

Other Pharmacological Activities

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a significant target in cancer immunotherapy due to its role in suppressing the immune response. nih.gov Several indazole-based compounds have been identified as inhibitors of IDO1. mdpi.comnih.gov For example, a series of 3-substituted 1H-indazoles were investigated for their IDO1 enzyme inhibition efficiencies, with some derivatives showing potent inhibitory activity with IC50 values in the nanomolar range. mdpi.com Specifically, certain 1H-indazole derivatives with substituents at the 4- and 6-positions have demonstrated remarkable IDO1 inhibitory activities. mdpi.com While these findings highlight the potential of the indazole scaffold for IDO1 inhibition, there is no direct evidence or data on the modulatory effect of this compound on IDO1.

Table 2: IDO1 Inhibitory Activity of Selected Indazole Derivatives (Note: Data for this compound is not available. The table shows data for related compounds to indicate the potential of the scaffold.)

| Compound/Derivative Class | IDO1 IC50 | Reference |

| 3-Substituted 1H-indazoles | 720 nM and 770 nM | mdpi.com |

| 1H-Indazole with disubstituents at 4- and 6-positions | 5.3 µM | mdpi.com |

Cardiovascular Activity (e.g., Antiarrhythmic, Antihypertensive)

General reviews of indazole derivatives indicate that certain compounds within this class have been investigated for potential cardiovascular effects, including antiarrhythmic and antihypertensive activities. mdpi.com However, no studies were identified that specifically tested or reported on the cardiovascular profile of this compound.

Neuroprotective Potential

The indazole nucleus is a component of various molecules explored for neuroprotective properties. For instance, some indazole derivatives have been studied as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative conditions such as Parkinson's disease. Other research has explored indazole-based compounds for potential applications in Alzheimer's disease. thieme-connect.de Despite these broader explorations, no literature specifically links this compound to neuroprotective activity.

Immunomodulatory Effects (e.g., CC-Chemokine Receptor 4 (CCR4) Antagonism)

The indazole structure is a key feature in a number of compounds designed as antagonists for the CC-Chemokine Receptor 4 (CCR4). CCR4 is a target for therapies related to inflammatory and allergic diseases due to its role in the migration of specific immune cells. researchgate.net Research in this area has led to the development of potent indazole-based CCR4 antagonists. However, the specific compound this compound has not been identified as a subject in these studies.

Mechanistic Investigations of 1 Methyl 5 Nitro 1h Indazol 3 Amine S Biological Actions

Identification of Molecular Targets and Pathways

Direct experimental identification of the molecular targets for 1-Methyl-5-nitro-1H-indazol-3-amine is limited in publicly available research. However, the broader class of indazole-containing compounds is well-documented for its interaction with various biological pathways, primarily through the inhibition of protein kinases. Many indazole derivatives function as ATP-competitive inhibitors at the kinase hinge region, a critical component for signal transduction.

The general structure of this compound suggests its potential to interact with pathways commonly modulated by other indazole derivatives, such as those involved in cell proliferation, angiogenesis, and cell cycle regulation. The nitro group at the 5-position and the amine group at the 3-position are key functional groups that likely influence its target specificity and binding affinity.

Receptor Binding Studies

Specific receptor binding assays and affinity data for this compound are not extensively reported in peer-reviewed literature. The primary mechanism of action for many bioactive indazoles involves direct enzyme inhibition rather than classical receptor-ligand interactions. However, some indazole-based compounds have been investigated for their activity at G-protein coupled receptors (GPCRs). Molecular docking studies on analogous compounds suggest potential interactions with various receptors, but experimental validation for this compound is not yet available.

Enzyme Inhibition Kinetics

Y = vi/vo = 1 / (1 + [I] / (Ki(1 + [S] / Km)))

where:

vi is the reaction velocity in the presence of the inhibitor.

vo is the reaction velocity in the absence of the inhibitor.

[I] is the concentration of the inhibitor.

Ki is the dissociation constant of the enzyme-inhibitor complex.

[S] is the concentration of the substrate.

Km is the Michaelis constant for the substrate.

This methodology is standard for characterizing the potency of enzyme inhibitors. google.comgoogleapis.com Although this patent does not provide a Ki value for this compound itself, it indicates the relevance of this chemical scaffold in the development of enzyme inhibitors.

Cellular Uptake and Distribution Studies

There is currently no published research specifically detailing the cellular uptake and distribution of this compound. The physicochemical properties of the molecule, such as its lipophilicity and molecular weight, would be expected to influence its ability to cross cell membranes. The presence of the methyl group may enhance its lipophilicity, potentially facilitating passive diffusion into cells. Further studies are required to elucidate the specific mechanisms of its cellular entry and subcellular localization.

Impact on Cellular Signaling Cascades

The impact of this compound on specific cellular signaling cascades has not been directly investigated in published studies. However, based on the known activities of other indazole derivatives, it is plausible that this compound could modulate key signaling pathways involved in cellular processes such as growth, survival, and inflammation. For instance, many indazole-based kinase inhibitors are known to affect the MAPK and PI3K/Akt signaling pathways. Future research, including phosphoproteomic studies and western blot analysis, would be necessary to determine the precise effects of this compound on these and other signaling networks.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. The indazole scaffold is a well-known "hinge-binder," frequently found in protein kinase inhibitors.

Ligand-Protein Interaction Analysis

For compounds like 1-Methyl-5-nitro-1H-indazol-3-amine, docking studies would typically be performed against the ATP-binding site of various protein kinases, which are common targets for indazole-based inhibitors. Studies on similar 1H-indazol-3-amine derivatives have shown that the core structure is adept at forming key hydrogen bonds with the hinge region of kinase domains. nih.govmdpi.com

Specifically, the N2 nitrogen of the indazole ring and the hydrogen atoms of the 3-amine group are predicted to act as hydrogen bond donors and acceptors, interacting with backbone carbonyls and amides of hinge residues like aspartate. nih.gov The 1-methyl group would likely be oriented towards a hydrophobic pocket, while the 5-nitro group, being strongly electron-withdrawing and polar, could engage in electrostatic or polar interactions within the binding site. In a hypothetical docking scenario with a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), one could expect the interactions outlined in the table below, based on analyses of analogous compounds.

| Interaction Type |

Prediction of Binding Affinities

Docking programs calculate a score that estimates the binding affinity (often expressed in kcal/mol) of the ligand to the protein. A more negative score typically indicates a stronger predicted binding affinity. While specific binding affinity data for this compound is not available, studies on related arylsulphonyl indazole derivatives docked with VEGFR2 have shown interaction energies ranging from -36.5 to -66.5 kcal/mol, indicating strong binding potential. nih.gov Similarly, docking of various indazole derivatives against aldehyde dehydrogenase (ALDH) isoforms has yielded scores between -7.2 and -10.4 kcal/mol. nih.gov These findings suggest that this compound likely possesses a strong binding affinity for relevant biological targets, a hypothesis that requires specific computational and experimental validation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment compared to static docking poses. These simulations can be used to assess the stability of the predicted binding mode and to calculate binding free energies.

For a complex of this compound with a target protein, an MD simulation would track the atomic movements over a period typically ranging from nanoseconds to microseconds. Key metrics for analyzing the stability of the complex include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time suggests the complex has reached equilibrium and the ligand is not diffusing away from the binding site.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding.

Studies on related 5-nitro-indazole derivatives have employed MD simulations to confirm the stability of the ligand-protein complexes, demonstrating consistent and robust binding within the target's active site. worldscientific.comresearchgate.net For instance, simulations of a potent derivative showed that the complex remained in good equilibrium with a structural deviation of approximately 1–3 Å, confirming a stable binding mode. researchgate.netresearchgate.net Such results reinforce the initial findings from molecular docking and increase confidence in the predicted interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. It provides a fundamental understanding of a molecule's properties based on its electron density.

Electronic Structure Analysis

DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are crucial for understanding a molecule's chemical stability and reactivity.

For this compound, the electronic structure is influenced by its substituent groups:

3-Amine group (-NH2): An electron-donating group that would raise the energy of the HOMO.

5-Nitro group (-NO2): A strong electron-withdrawing group that would lower the energy of both the HOMO and LUMO, and significantly impact the molecule's electrostatic potential.

1-Methyl group (-CH3): A weakly electron-donating group.

A recent DFT study on N-methyl-5-nitroindazolylacrylonitriles provides a reference for the expected electronic properties. researchgate.net The HOMO-LUMO gap indicates the molecule's resistance to deformation or excitation; a smaller gap suggests higher reactivity. The calculated values for related nitro-indazole compounds can provide a baseline for estimating the properties of this compound.

| Compound Type |

Reactivity Predictions (e.g., N1/N2 Selectivity, C-H Amination)

DFT calculations are also instrumental in predicting chemical reactivity. For indazoles, a key aspect is the regioselectivity of reactions at the N1 and N2 positions. DFT studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have shown that calculated partial charges and Fukui indices (which indicate local electrophilicity/nucleophilicity) on the N1 and N2 atoms can successfully predict the favored site of substitution under different reaction conditions. researchgate.net These calculations suggest that non-covalent interactions and the choice of base can direct the alkylation to either nitrogen. nih.gov For this compound, the N1 position is already substituted, but similar DFT principles could be applied to predict the reactivity of the remaining N2 position or other sites on the molecule.

Furthermore, DFT can be used to model reaction mechanisms, such as C-H amination, by calculating the transition state energies of potential pathways. While specific studies on the C-H amination of this compound are not documented, the methodology would involve mapping the potential energy surface for the reaction to identify the most energetically favorable route.

In Silico Drug Design and Virtual Screening

While specific in silico drug design and virtual screening studies focused exclusively on this compound are not extensively documented in publicly available research, the broader class of indazole derivatives has been a significant subject of computational investigation. These studies provide a valuable framework for understanding the potential applications of computational approaches to this compound.

In silico techniques, such as molecular docking and virtual screening, have been widely employed to identify and optimize indazole-based compounds as inhibitors of various protein targets. longdom.org These computational methods allow for the rapid assessment of large libraries of virtual compounds against a specific biological target, prioritizing those with the highest predicted binding affinity and most favorable interaction profiles for further experimental testing.

For instance, virtual screening has been successfully used to identify indazole derivatives as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. rsc.orgnih.govtandfonline.com Fragment-based virtual screening, in particular, has guided the design of novel indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. tandfonline.com In one such study, an indazole derivative was identified as a hit compound with an IC50 value of 15.0 nM, which was subsequently optimized to yield a more potent inhibitor with an IC50 of 3.3 nM. tandfonline.com

Molecular docking studies have been instrumental in understanding the binding modes of indazole derivatives within the active sites of their target proteins. These studies have revealed key interactions, such as hydrogen bonding and π-stacking, that contribute to the inhibitory activity of these compounds. For example, docking studies of indazole-derived ULK1 inhibitors highlighted the importance of a 3-amino group for forming crucial hydrogen bond interactions with the hinge region of the kinase. nih.gov Similarly, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase have provided insights into their potential antileishmanial activity.

Furthermore, computational approaches have been used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of indazole derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. longdom.org

The application of these in silico methods to this compound and its derivatives could facilitate the discovery of novel therapeutic agents by enabling the rational design of compounds with improved potency, selectivity, and drug-like properties. The existing body of research on analogous indazole compounds provides a strong foundation and a clear methodological blueprint for such future investigations.

Research Findings on Analogous Indazole Derivatives

The following tables summarize findings from computational studies on various indazole derivatives, providing insights into their potential as inhibitors of different biological targets.

| Compound/Derivative Series | Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Indazole Derivatives | Tyrosine Threonine Kinase (TTK) | 2D-QSAR, 3D-QSAR, Molecular Docking | Nitro and ethoxy substitutions enhanced anticancer potency. | longdom.org |

| Indazole Derivatives | Janus Kinase (JAK) | Structure-based virtual screening | Identified compounds selective for JAK2 over JAK1. | rsc.org |

| Indazole Derivative 8 | Polo like kinase 4 (PLK4) | Virtual screening, Fragment-based drug design | Identified a hit compound for the development of potent PLK4 inhibitors. | nih.gov |

| 3-methyl-1H-indazole derivatives | Bromodomain-containing Protein 4 (BRD4) | Virtual screening, Structure-based optimization | Designed novel selective BRD4 inhibitors. | genscript.com |

| Indazole derivative 9u | Fibroblast Growth Factor Receptor 1 (FGFR1) | Fragment-based virtual screening, Molecular docking | Identified a potent FGFR1 inhibitor with an IC50 of 3.3 nM. | tandfonline.com |

| 3-Aminoindazole Derivatives | ULK1 | Molecular Docking | The 3-amino group provides a key H-bonding interaction with the hinge region. | nih.gov |

| Thiazolo[5,4-e]indazole derivatives | Acetylcholinesterase (AChE) | Molecular Docking | Identified derivatives with predicted superior performance to donepezil. | acs.org |

Advanced Analytical Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy of 1-Methyl-5-nitro-1H-indazol-3-amine, typically recorded in a solvent like DMSO-d₆, is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the indazole ring will appear in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group. The methyl protons will be observed in the upfield region. The amine protons often appear as a broad singlet, and their chemical shift can be concentration-dependent.

Based on analogous structures in published research, the expected chemical shifts (δ) are presented in the table below. mdpi.com For instance, in related 3-methyl-5-nitro-1H-indazole compounds, the proton at C4 typically appears at the lowest field in the aromatic region due to the strong deshielding effect of the adjacent nitro group. mdpi.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.8 - 8.9 | d | ~2.2 |

| H-6 | ~8.2 - 8.3 | dd | ~9.3, 2.2 |

| H-7 | ~7.8 - 7.9 | d | ~9.3 |

| N-CH₃ | ~3.8 - 4.0 | s | - |

| NH₂ | ~5.5 - 6.5 | s (broad) | - |

Note: The data presented is a hypothetical representation based on typical values for similar compounds and may not reflect exact experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Framework Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. The carbons of the aromatic ring will be in the range of 110-150 ppm. The carbon bearing the nitro group (C-5) and the carbons of the pyrazole (B372694) ring (C-3, C-7a) are expected at specific shifts. The methyl carbon will appear significantly upfield.

Drawing from data on similar nitro-indazole derivatives, the anticipated ¹³C-NMR chemical shifts are outlined below. mdpi.com For example, the carbon attached to the nitro group (C-5) is expected to be significantly deshielded. mdpi.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-3 | ~150 - 155 |

| C-3a | ~120 - 125 |

| C-4 | ~115 - 120 |

| C-5 | ~140 - 145 |

| C-6 | ~118 - 122 |

| C-7 | ~110 - 115 |

| C-7a | ~145 - 150 |

| N-CH₃ | ~30 - 35 |

Note: The data presented is a hypothetical representation based on typical values for similar compounds and may not reflect exact experimental results.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) variant of ESI-MS can determine the mass with very high accuracy, which allows for the confirmation of the elemental composition. The calculated monoisotopic mass of C₈H₈N₄O₂ is 192.0647 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 193.0726.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound and confirming its identity in a mixture. The retention time from the LC provides one level of identification, while the mass spectrum of the eluting peak provides definitive confirmation of the molecular weight. This dual detection method is a standard for quality control in chemical synthesis. While specific LC-MS data is not publicly available in the search results, commercial suppliers often use this technique to certify the purity of their compounds. bldpharm.comambeed.com

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For this compound, characteristic IR absorption bands are expected for the N-H, C-H, N=O, C=C, and C-N bonds. The presence of a primary amine group (-NH₂) will typically show two distinct stretching bands in the region of 3200-3500 cm⁻¹. libretexts.org The nitro group (-NO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. Aromatic C-H stretching and ring vibrations will also be present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3200 - 3500 | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Methyl) | 2850 - 2960 | Stretch |

| C=C (Aromatic Ring) | 1450 - 1600 | Stretch |

| N=O (Nitro Group) | 1500 - 1550 and 1330 - 1370 | Asymmetric & Symmetric Stretch |

| N-H (Amine) | 1550 - 1650 | Scissoring |

| C-N | 1200 - 1350 | Stretch |

Note: The data presented is a hypothetical representation based on typical values for similar compounds and may not reflect exact experimental results.

X-ray Diffraction Studies for Solid-State Structure

Crystallographic data from analogous compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole which crystallizes in a monoclinic system, can serve as a reference for future studies on this compound. nih.gov The determination of its crystal structure would provide essential data for computational modeling and a deeper understanding of its structure-property relationships.

Table 1: Representative Crystallographic Data for a Related Indazole Compound (3-chloro-1-methyl-5-nitro-1H-indazole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| V (ų) | 868.5 (6) |

| Z | 4 |

Data sourced from a study on 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for verifying the purity of synthesized chemical entities like this compound. These methods separate the target compound from any impurities, starting materials, or by-products, enabling accurate quantification. avantorsciences.comresearchgate.net

The development of a robust analytical method is a critical step in the synthesis and quality control of this compound. A typical approach would employ a reversed-phase C18 column. The mobile phase would likely be a gradient mixture of an aqueous component, often with a modifier like formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. The specific conditions, including the gradient profile, flow rate, and detection wavelength, are optimized to ensure a clear separation of all components.

UPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), provides higher resolution, faster run times, and greater sensitivity compared to conventional HPLC. biorxiv.org This makes UPLC particularly well-suited for detecting and quantifying trace impurities in highly pure samples of this compound. The purity is generally determined by comparing the peak area of the main compound to the total peak area of all detected components at a specific UV wavelength. Several commercial suppliers list HPLC as a method for purity analysis of this compound. ambeed.combldpharm.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This is a representative method; actual parameters may vary.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a pure substance. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound such as this compound.

The theoretical weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated from the molecular formula, C₈H₈N₄O₂. lab-chemicals.com These theoretical values are then compared with the experimental results obtained from an elemental analyzer. A close match between the calculated and found percentages provides strong evidence for the compound's identity and purity. mdpi.com Any significant discrepancies could suggest the presence of impurities, residual solvents, or an error in the proposed chemical structure. For many substituted indazole derivatives reported in the scientific literature, elemental analysis is a standard characterization technique used to confirm their composition. mdpi.commdpi.comresearchgate.net

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical % |

|---|---|

| Carbon (C) | 49.99% |

| Hydrogen (H) | 4.19% |

| Nitrogen (N) | 29.15% |

| Oxygen (O) | 16.65% |

Based on the molecular formula C₈H₈N₄O₂ (Molecular Weight: 192.18 g/mol ). lab-chemicals.combiosynth.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-1-methyl-5-nitro-1H-indazole |

| 1,3-dimethyl-1H-indazol-6-amine |

| Acetonitrile |

| Formic acid |

Future Directions and Research Opportunities

Development of Novel Indazole-Based Therapeutics

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, forming the basic structure of many compounds with significant therapeutic potential. nih.govtandfonline.comresearchgate.net Future research will likely focus on leveraging the 1-Methyl-5-nitro-1H-indazol-3-amine framework to design and synthesize novel therapeutic agents. The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target a variety of diseases. polito.it

Derivatives of the indazole scaffold have shown promise in several key therapeutic areas:

Anticancer Agents: A significant number of indazole-based compounds have been investigated as anticancer agents, with some, like Pazopanib and Axitinib, already in clinical use. nih.govresearchgate.net Research can be directed towards creating derivatives of this compound that target specific cancer-related pathways, such as angiogenesis and cell proliferation. researchgate.net The 1H-indazol-3-amine moiety, in particular, has been identified as a crucial group for interacting with the hinge region of various kinases, making it a valuable component for designing multi-target kinase inhibitors. researchgate.netnih.gov

Anti-inflammatory Agents: The indazole structure is present in anti-inflammatory drugs like Benzydamine (B159093). researchgate.net Future work could involve modifying this compound to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Neurological Disorders: Indazole derivatives have been explored for their potential in treating neurodegenerative diseases. nih.govtandfonline.com This opens up avenues for designing compounds based on this compound that could modulate targets relevant to conditions like Alzheimer's or Parkinson's disease.

Anti-infective Agents: The scaffold has also been a template for developing antibacterial and antifungal agents. caribjscitech.comresearchgate.net Given the rising threat of antimicrobial resistance, synthesizing novel indazole-based compounds, potentially derived from this compound, is a critical area of research.

| Compound | Therapeutic Application | Key Research Finding | Reference |

|---|---|---|---|

| Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) | Used for the treatment of renal cell carcinoma and soft tissue sarcoma. caribjscitech.com | caribjscitech.com |

| Axitinib | Anticancer (VEGFR Inhibitor) | A potent inhibitor of vascular endothelial growth factor receptors. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Niraparib | Anticancer (PARP Inhibitor) | Used for treating various cancers, including ovarian and breast cancer. nih.gov | nih.gov |

| Benzydamine | Anti-inflammatory | A locally acting NSAID with anesthetic and analgesic properties. researchgate.net | researchgate.net |

| Compound 81c (CFI-400945) | Anticancer (PLK4 Inhibitor) | Identified as a clinical candidate for cancer therapy, effective in colon cancer models. mdpi.com | mdpi.com |

Exploration of New Biological Targets for this compound

While many indazole derivatives are known to target protein kinases, the full spectrum of their biological interactions is yet to be uncovered. nih.govnih.gov A key future direction is to explore novel biological targets for this compound and its subsequent derivatives. This exploration can be guided by computational methods like molecular docking and virtual screening to identify potential binding partners. longdom.org

Potential areas for target exploration include:

Protein Kinases: Beyond well-established targets like VEGFR and EGFR, research can investigate the inhibitory activity of this compound derivatives against other kinase families, such as Fibroblast Growth Factor Receptors (FGFRs) and cyclin-dependent kinases (CDKs), which are implicated in various cancers. mdpi.comaun.edu.eg For instance, certain 1H-indazole derivatives have shown potent inhibition of FGFR1-3. mdpi.com

Epigenetic Targets: The role of epigenetics in disease is increasingly recognized. Indazole-based compounds could be designed to modulate epigenetic enzymes like histone deacetylases (HDACs), which are promising targets in cancer therapy.

G-protein Coupled Receptors (GPCRs): GPCRs are a large family of receptors involved in numerous physiological processes, and they represent a major class of drug targets. The potential for indazole derivatives to act as GPCR modulators is an underexplored area.

TEAD Transcription Factors: The Hippo signaling pathway, which terminates with the TEAD family of transcription factors, is a critical regulator of cell growth and is often deregulated in cancer. acs.org Novel indazole compounds have recently been described as TEAD inhibitors, suggesting a promising new avenue for anticancer drug development. acs.org

Advanced Synthetic Methodologies and Sustainable Chemistry

The development of efficient and sustainable synthetic routes is crucial for the exploration of novel indazole derivatives. benthamdirect.combohrium.com Future research should focus on applying modern synthetic methodologies to the synthesis of this compound analogs.

Key areas of advancement include:

Transition-Metal Catalysis: Catalytic methods using metals like palladium, copper, and rhodium have revolutionized the synthesis of heterocyclic compounds, including indazoles. nih.govbenthamdirect.com These methods allow for the construction of the indazole core and the introduction of various functional groups with high efficiency and selectivity. For example, copper-catalyzed intramolecular Ullmann cyclization has been developed for the synthesis of 1H-indazoles. acs.org

C-H Bond Functionalization: This strategy allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules, providing a more atom-economical and efficient way to create complex molecules. nih.gov Applying C-H functionalization techniques to the indazole scaffold can rapidly generate a library of derivatives for biological screening.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly chemical processes. bohrium.com Future synthetic work on indazoles should aim to use greener solvents (like polyethylene (B3416737) glycol), reduce waste, and employ catalytic over stoichiometric reagents. organic-chemistry.org One-pot, multi-component reactions are particularly attractive as they streamline synthetic sequences and reduce purification steps. organic-chemistry.org

Scalable Synthesis: Developing methodologies that are not only efficient in the lab but also scalable for potential large-scale manufacturing is a practical necessity for pharmaceutical development. rsc.org Research into robust and reproducible synthetic procedures for N1-alkyl indazoles is an example of this pragmatic approach. rsc.org

| Methodology | Description | Potential Advantage | Reference |

|---|---|---|---|

| Palladium/Copper Catalysis | Catalyzes C-N and C-C bond formations, crucial for constructing and functionalizing the indazole ring. | High efficiency, good functional group tolerance. | nih.gov |

| Rhodium-Catalyzed C-H Activation | Enables direct functionalization of the indazole core, avoiding pre-functionalized starting materials. | Atom economy, novel derivatization. | nih.gov |

| One-Pot Multi-Component Reactions | Combines several reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste. | organic-chemistry.org |

| Green Chemistry Methods | Utilizes environmentally benign solvents and catalysts to minimize ecological impact. | Sustainability, safety. | benthamdirect.combohrium.com |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions, often avoiding harsh chemical oxidants or reductants. | Mild conditions, high selectivity. | organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The intersection of artificial intelligence (AI) and medicinal chemistry offers powerful tools to accelerate drug discovery. nih.govacs.org Integrating AI and machine learning (ML) into the research pipeline for this compound and its derivatives can significantly enhance the efficiency of finding new drug candidates.

Applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties from scratch. nih.gov These models can be trained on known bioactive indazoles to generate new, patentable compounds based on the this compound scaffold that are optimized for specific biological targets.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to predict the biological activity of compounds based on their chemical structure. longdom.org By building QSAR models for indazole derivatives, researchers can prioritize which analogs of this compound to synthesize, saving time and resources.

Computer-Aided Synthesis Planning (CASP): AI-powered tools can predict viable synthetic routes for target molecules. nih.gov This can help chemists devise efficient pathways to novel and complex indazole derivatives, overcoming synthetic challenges.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. AI models can forecast these properties, helping to identify compounds with favorable pharmacokinetic profiles and reducing late-stage failures. longdom.org

Preclinical and Translational Research Perspectives

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. For any novel derivative of this compound that shows significant in vitro activity, a clear path through preclinical and translational research must be envisioned.

This path involves several key stages:

In Vivo Efficacy Studies: Compounds that are potent in cell-based assays must be tested in animal models of disease (e.g., mouse xenograft models for cancer) to evaluate their efficacy in a living organism. mdpi.com

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding how a drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its effect on the body over time (pharmacodynamics) is essential. Preclinical studies must establish a favorable PK/PD profile to ensure the drug can reach its target at therapeutic concentrations. nih.gov

Toxicology and Safety Pharmacology: Rigorous testing is required to identify any potential toxicity of a new drug candidate before it can be administered to humans. This includes assessing effects on major organ systems.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a new indazole-based therapeutic can be crucial for successful clinical trials and personalized medicine.

The journey from a lead compound like this compound to a marketed drug is long and challenging, but the proven therapeutic value of the indazole scaffold provides a strong foundation for future success. researchgate.netresearchgate.net

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-Methyl-5-nitro-1H-indazol-3-amine?

- Methodological Answer : The compound can be synthesized via hydrazine hydrate-mediated cyclization of precursor ketones in dimethylformamide (DMF) under reflux conditions. For example, details a similar synthesis for a nitro-indazole derivative, yielding 23% after recrystallization in DMF to remove isomer impurities. Key steps include precise temperature control during reflux and iterative recrystallization to enhance purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. provides a template for interpreting NMR signals, such as aromatic proton resonances at δ 8.91–7.74 ppm and nitro group-induced deshielding effects. X-ray crystallography (via SHELX software, –2) can resolve ambiguities in nitro group orientation and hydrogen bonding patterns .

Q. How can researchers verify the molecular weight and purity of the compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are standard. lists the molecular formula (C₈H₈N₄O₂) and molecular weight (192.18 g/mol), which serve as reference benchmarks. Chromatographic methods (e.g., HPLC) can assess purity, with DMF recrystallization () as a complementary purification step .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in nitro-substituted indazoles?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL ( ) enables precise determination of bond angles, torsion angles, and nitro group orientation. For example, demonstrates how SXRD resolved crystal packing and hydrogen-bonding networks in a triazole-amine derivative. Refinement parameters (e.g., R-factors < 5%) and anisotropic displacement ellipsoid analysis (via ORTEP, ) ensure structural accuracy .

Q. What computational methods predict the electronic effects of the nitro group on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03 suite, ) can model nitro group electron-withdrawing effects on aromatic rings. Frontier molecular orbital (FMO) analysis quantifies charge distribution, while molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites. applied this to calculate heats of formation for nitro-triazole analogs .

Q. How do researchers address low synthetic yields in nitro-indazole derivatives?

- Methodological Answer : Yield optimization may involve solvent screening (e.g., DMF vs. ethanol in ), catalyst selection (e.g., acid/base mediation), or microwave-assisted synthesis for faster kinetics. highlights reflux time adjustments (e.g., 8 hours for triazole derivatives) and stoichiometric tuning of hydrazine ratios to suppress side reactions .

Q. What safety protocols are critical for handling nitro-containing heterocycles?

- Methodological Answer : Due to potential explosivity (common in nitro compounds), use blast shields, minimal quantities, and inert atmospheres. –15 emphasize fume hoods for DMF handling, PPE (nitrile gloves), and emergency procedures for inhalation/exposure. Toxicity data (e.g., LD50) should be referenced from Safety Data Sheets (SDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。